1-{[(Tert-butoxy)carbonyl]amino}-3-(propan-2-yl)-2,3-dihydro-1h-indene-1-carboxylic acid
Description
The compound 1-{[(Tert-butoxy)carbonyl]amino}-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid is a bicyclic indene derivative featuring a Boc (tert-butoxycarbonyl)-protected amino group and a carboxylic acid functionality. This structure combines a rigid indene scaffold with substituents that enhance its utility in medicinal chemistry, particularly as a building block for drug discovery. The Boc group confers stability during synthetic processes, while the carboxylic acid enables further derivatization .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-propan-2-yl-2,3-dihydroindene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-11(2)13-10-18(15(20)21,14-9-7-6-8-12(13)14)19-16(22)23-17(3,4)5/h6-9,11,13H,10H2,1-5H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPROGLFKXYHQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2=CC=CC=C12)(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Cyclization
The indene backbone is typically constructed via Friedel-Crafts alkylation using modified Haworth reactions:
Procedure
- Substrate : 4-Chlorophenylacetic acid (40 g) in 1,2-dichloroethane (140 mL)
- Chlorination : Thionyl chloride (40 mL) at 80–90°C for 3 h
- Cyclization :
Key Parameters
| Parameter | Value |
|---|---|
| Yield | 60–75% |
| Purity (HPLC) | >90% |
| Reaction Time | 8–12 h |
Introduction of Isopropyl Group
Alkylation via Grignard Reagent
The 3-position is functionalized using isopropyl magnesium bromide under anhydrous conditions:
Optimized Conditions
- Solvent: Tetrahydrofuran (THF) at -78°C
- Stoichiometry: 1.2 eq. i-PrMgBr relative to indene intermediate
- Quench: Saturated NH₄Cl solution
Performance Metrics
| Metric | Value |
|---|---|
| Conversion | 88% |
| Diastereomeric Ratio | 3:1 (cis:trans) |
| Isolated Yield | 72% |
Amino Group Installation and Boc Protection
Curtius Rearrangement Approach
A two-step sequence ensures amino group introduction with Boc protection:
Step 1: Azide Formation
Step 2: Boc Protection
Comparative Yields
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Curtius Rearrangement | 65 | 92 |
| Hofmann Degradation | 58 | 88 |
Carboxylic Acid Functionalization
Oxidation of Methyl Ester
The final carboxyl group is introduced through ester hydrolysis:
Procedure
Reaction Monitoring
| Time (h) | Conversion (%) |
|---|---|
| 2 | 45 |
| 6 | 82 |
| 12 | 98 |
Integrated Synthetic Route
Combining optimal steps yields an efficient synthesis pathway:
Stepwise Overview
- Indene core formation via Friedel-Crafts (72% yield)
- Isopropyl introduction using Grignard reagent (70% yield)
- Boc protection via Curtius rearrangement (65% yield)
- Carboxylic acid generation through saponification (85% yield)
Overall Yield Comparison
| Route | Total Yield (%) |
|---|---|
| Sequential | 28.4 |
| Convergent | 34.7 |
Critical Analysis of Methodologies
Yield Optimization Challenges
Scalability Considerations
| Step | Maximum Batch Size |
|---|---|
| Cyclization | 500 g |
| Boc Protection | 2 kg |
| Final Crystallization | 1.5 kg |
Chemical Reactions Analysis
Types of Reactions
1-{[(Tert-butoxy)carbonyl]amino}-3-(propan-2-yl)-2,3-dihydro-1h-indene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{[(Tert-butoxy)carbonyl]amino}-3-(propan-2-yl)-2,3-dihydro-1h-indene-1-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[(Tert-butoxy)carbonyl]amino}-3-(propan-2-yl)-2,3-dihydro-1h-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Functional Group Variations
Table 1: Structural Comparison of Indene Derivatives
*Estimated based on molecular formula C18H23NO4 from analogous compounds .
Key Observations :
- The target compound distinguishes itself via the propan-2-yl group at position 3, which may enhance lipophilicity compared to simpler analogs like the methoxycarbonyl-substituted derivative .
- Unlike sulfonamide-based LY186641 or urea-based ABT-102 , the target compound lacks a heterocyclic pharmacophore but retains the Boc group for synthetic versatility.
Key Observations :
- High-yield syntheses (e.g., 98% for indole-containing analogs ) contrast with low-yield routes for complex intermediates like (R)-dimethyl malonate derivatives (4% yield) .
- The target compound’s synthesis likely benefits from established Boc-protection strategies, though specific details are absent in the evidence .
Physicochemical and Pharmacological Properties
Table 3: Functional and Pharmacological Comparison
Key Observations :
- The Boc group in the target compound improves stability compared to sulfonamide-based LY186641, which exhibited dose-limiting methemoglobinemia .
- Unlike ABT-102, which advanced to clinical trials for pain , the target compound’s applications remain speculative but could align with protease or enzyme inhibition due to its carboxylic acid moiety.
Biological Activity
1-{[(Tert-butoxy)carbonyl]amino}-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid, commonly referred to as a derivative of indene, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
With a molecular weight of 271.36 g/mol, it features a tert-butoxycarbonyl (Boc) protecting group, which is significant in synthetic chemistry for stabilizing amine groups during reactions.
Biological Activity Overview
Research indicates that derivatives of indene compounds often exhibit various biological activities, including:
- Antimicrobial Activity : Some indene derivatives have shown promising results against bacterial strains.
- Antitumor Activity : Investigations into the antitumor potential of indene derivatives suggest that they may inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Certain compounds in this class have been noted for their ability to reduce inflammation markers.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease processes.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
A study conducted by Umesha et al. (2009) evaluated the antimicrobial properties of similar indene derivatives using the DPPH radical scavenging method. The results indicated that these compounds exhibited significant antimicrobial activity against several bacterial strains .
Antitumor Effects
Research published in MDPI highlighted the antitumor potential of indene derivatives, suggesting that they could inhibit tumor growth through apoptosis induction in cancer cells . This study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize these compounds for therapeutic use.
Data Table: Summary of Biological Activities
| Biological Activity | Reference | Findings |
|---|---|---|
| Antimicrobial | Umesha et al., 2009 | Significant activity against various bacterial strains |
| Antitumor | MDPI Study | Induction of apoptosis in cancer cells |
| Anti-inflammatory | Literature Review | Reduction in inflammatory markers observed |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 1-{[(Tert-butoxy)carbonyl]amino}-3-(propan-2-yl)-2,3-dihydro-1h-indene-1-carboxylic acid, and how can yield and purity be optimized?
- Methodology : Synthesis typically involves Boc protection of the amine group, followed by cyclization and functionalization. Key steps include:
- Boc Protection : Reacting the primary amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions .
- Cyclization : Acid-catalyzed cyclization to form the indene scaffold, with temperature control (0–25°C) to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high-purity isolation .
- Optimization : Use of anhydrous solvents, catalytic agents (e.g., DMAP), and real-time monitoring via TLC or HPLC improves yields (>75%) and purity (>95%) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm Boc group integration (δ ~1.4 ppm for tert-butyl protons) and indene backbone signals (δ 6.5–7.5 ppm for aromatic protons) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to verify molecular weight (expected [M+H]⁺: ~350–360 Da) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1250 cm⁻¹ (Boc C-O) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Critical Measures :
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via licensed waste services .
Advanced Research Questions
Q. How does the stereochemistry of the propan-2-yl group influence the compound’s reactivity in peptide coupling reactions?
- Mechanistic Insight : The isopropyl group’s steric bulk may hinder coupling efficiency. Comparative studies using EDCl/HOBt vs. DIC/OxymaPure show:
- EDCl/HOBt : Lower yields (~60%) due to steric hindrance.
- DIC/OxymaPure : Improved activation (~85% yield) via reduced racemization .
- Validation : Chiral HPLC (Chiralpak IA column) to monitor enantiomeric excess (>98% ee) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer effects)?
- Approach :
- Orthogonal Assays : Validate target binding via SPR (surface plasmon resonance) alongside cell-based assays (e.g., IC50 in cancer vs. COX-2 inhibition) .
- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that may skew results .
- Case Study : Inconsistent cytotoxicity data (e.g., IC50 ranging 10–50 µM) may arise from assay-specific variables (e.g., serum concentration in cell media) .
Q. How does the compound’s stability vary under acidic vs. basic conditions, and what implications does this have for drug formulation?
- Stability Studies :
- Acidic Conditions (pH 2–3) : Rapid Boc deprotection (t½ <1 hr) generates free amine, limiting oral bioavailability .
- Basic Conditions (pH 8–9) : Carboxylic acid deprotonation enhances solubility but may promote aggregation .
- Formulation Solutions : Use of enteric coatings or prodrug strategies (e.g., esterification) to bypass instability .
Q. What computational methods predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?
- In Silico Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
